molecular formula C8H11NOS B2511200 2-Cyclobutoxy-4-methyl-1,3-thiazole CAS No. 2176124-48-2

2-Cyclobutoxy-4-methyl-1,3-thiazole

Cat. No. B2511200
M. Wt: 169.24
InChI Key: AEHAOTJZJIXEQX-UHFFFAOYSA-N
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Description

The compound 2-Cyclobutoxy-4-methyl-1,3-thiazole and its derivatives have been the subject of various studies due to their interesting chemical properties and potential biological activities. These compounds typically contain a thiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen, fused with a cyclobutane moiety that introduces steric and electronic effects influencing their reactivity and interaction with biological targets .

Synthesis Analysis

The synthesis of 2-Cyclobutoxy-4-methyl-1,3-thiazole derivatives involves various strategies, including cyclization reactions and condensation processes. For instance, thiadiazole derivatives have been synthesized by cyclization of carboxylic acid groups with thiosemicarbazide in the presence of phosphoryl chloride (POCl3) or polyphosphoric acid (PPA) . Aminophosphinic acids containing the cyclobutane and 1,3-thiazole moiety have been prepared through a one-pot reaction involving condensation with aromatic aldehydes and hypophosphorous acid . Additionally, the reaction of chloroacetylcyclobutane with thiourea in ethanol has been used to synthesize 2-amino-4-[3-methyl-3-(5,6,7,8-tetrahydro-2-naphthyl)cyclobutyl]thiazole derivatives .

Molecular Structure Analysis

The molecular structure of these compounds has been extensively studied using X-ray crystallography, NMR spectroscopy, and computational methods such as density functional theory (DFT). X-ray diffraction techniques have revealed that these compounds can crystallize in various space groups with multiple independent molecules in the asymmetric unit . DFT calculations have been used to optimize molecular geometry and compare it with experimental data, providing insights into the conformational flexibility and electronic structure of these molecules .

Chemical Reactions Analysis

The reactivity of 2-Cyclobutoxy-4-methyl-1,3-thiazole derivatives has been explored in the context of their potential biological activities. For example, novel thiazole–thiourea hybrids have been synthesized and evaluated for their inhibitory activity against COVID-19 and tick-borne encephalitis, demonstrating the versatility of these compounds in medicinal chemistry . The antimicrobial evaluation of these derivatives has also been conducted, showing significant activity against various microbial strains .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Cyclobutoxy-4-methyl-1,3-thiazole derivatives have been characterized using spectroscopic techniques and computational analyses. Vibrational frequencies, NMR chemical shifts, molecular electrostatic potential (MEP) distributions, and non-linear optical properties have been calculated to understand the properties of these compounds better . Theoretical calculations of reactivity descriptors and MEP surfaces have been used to estimate the chemical activity of these compounds . Additionally, the intermolecular interactions in the crystal packing have been analyzed using Hirshfeld surface and two-dimensional fingerprint graphics .

Scientific Research Applications

Antimicrobial and Antitumor Activities

Compounds containing thiazole rings, such as those derived from Schiff base ligands with cyclobutane and thiazole, have been synthesized and shown to exhibit antimicrobial activities. For instance, complexes prepared with acetate salts of CoII, CuII, NiII, and ZnII demonstrated significant antimicrobial effects against various microorganisms, indicating potential applications in combating microbial infections (Cukurovalı et al., 2002). Similarly, largazole, a novel cytotoxic cyclodepsipeptide featuring a thiazole ring, has been isolated from marine cyanobacteria and exhibits potent antiproliferative activity, suggesting its use as an anticancer agent (Taori et al., 2008).

Pharmacological Properties

1,3,4-Thiadiazoles, closely related to thiazoles, have been extensively studied for their wide range of biological activities, including anticancer, antibacterial, antifungal, antitubercular, and leishmanicidal effects. These compounds act on several molecular targets, including enzymes like carbonic anhydrase and cyclooxygenase, highlighting their potential in drug development and therapeutic applications (Matysiak, 2015).

Corrosion Inhibition

The application of thiazole derivatives in materials science has also been reported, with 2-amino-4-methyl-thiazole being investigated as a corrosion inhibitor for mild steel in acidic solutions. Its effectiveness in protecting metal surfaces from corrosion demonstrates the compound's potential in industrial applications, particularly in enhancing the longevity and durability of metal components (Yüce et al., 2014).

Optical Properties

The optical properties of complexes containing thiazole-based ligands have been studied, revealing that these complexes exhibit unique optical behaviors with potential applications in the development of optical materials. For instance, the optical band gaps of such complexes can significantly depend on metal coordination, indicating their utility in designing materials with specific optical properties for technological applications (Yakuphanoglu et al., 2005).

Safety And Hazards

The safety data sheet for a related compound, 4-Methyl-1,3-thiazole-2-carboxylic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-cyclobutyloxy-4-methyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NOS/c1-6-5-11-8(9-6)10-7-3-2-4-7/h5,7H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEHAOTJZJIXEQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)OC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclobutoxy-4-methyl-1,3-thiazole

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